molecular formula C12H27PS B1595957 Tributylphosphine sulfide CAS No. 3084-50-2

Tributylphosphine sulfide

Cat. No. B1595957
CAS RN: 3084-50-2
M. Wt: 234.38 g/mol
InChI Key: FQVPFGDPYSIWTM-UHFFFAOYSA-N
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Description

Tributylphosphine sulfide, also known as TBPS, is a colorless liquid with a strong sulfur smell and a melting point of -46°C. It is an organophosphorus compound of great importance in the field of organic chemistry. TBPS is used as a reactant in the synthesis of amines, as a catalyst in the synthesis of polymersization reactions, and as an additive in organic solvents. It is also used in the production of various organic compounds, such as polymers, dyes, and pharmaceuticals. TBPS is also used in the synthesis of organophosphorus compounds, such as phosphonates, phosphonic acids, and phosphonates.

Scientific Research Applications

Phosphine Catalysis in Organic Synthesis

Tributylphosphine sulfide has shown significant utility in organic synthesis. It serves as an effective catalyst in various reactions, including the diastereoselective synthesis of 3-carbethoxy-2,5-disubstituted-3-pyrrolines through a [3+2] cycloaddition between γ-substituted allenoates and N-sulfonylimines. This reaction exhibits high yields and diastereoselectivity at room temperature, with starting materials easily prepared from commercially available compounds (Zhu, Henry, & Kwon, 2005). Moreover, tributylphosphine is a promoting reagent for the ring-opening of aziridines, initiating reactions through nucleophilic attack and producing anti-bifunctional products in good to excellent yields (Hou, Fan, & Dai, 2002).

Reductive Cleavage Applications

The reductive cleavage of S-sulfo groups with tributylphosphine is another significant application. This process is highly specific and stoichiometric, compatible with most alkylating agents. It is used in the reduction of disulfides and S-sulfo groups, offering a rapid and efficient method for the quantitation of cysteine and cystine present in peptides (Rüegg, 1977).

Applications in Nanotechnology

Tributylphosphine sulfide plays a role in nanotechnology, particularly in enhancing the photoluminescence of nanocrystals. It improves the surface state of both fresh and oxidized PbSe nanocrystals, increasing their photoluminescence intensity. This effect is also observed in PbSe/CdSe core/shell nanocrystals (Zhang et al., 2011).

properties

IUPAC Name

tributyl(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVPFGDPYSIWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=S)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184854
Record name Tributylphosphine sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributylphosphine sulfide

CAS RN

3084-50-2
Record name Tributylphosphine sulfide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributylphosphine sulfide
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Record name Tributylphosphine sulfide
Source EPA DSSTox
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Record name Tributylphosphine sulphide
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Record name TRIBUTYLPHOSPHINE SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
KD Berlin - Proceedings of the Oklahoma Academy of …, 1966 - ojs.library.okstate.edu
… However, when a 1:1 mixture ot triphenylphosphine sulfide (TPPS) and TBP waa heated at 200 C there occurred a quantitative transfer of sulfur to TBP to give tributylphosphine sulfide (…
Number of citations: 6 ojs.library.okstate.edu
Y Cai, BP Roberts - Tetrahedron Letters, 2001 - Elsevier
… Tributylphosphine sulfide and methyldiphenylphosphine sulfide were less effective sulfur-transfer reagents than triphenylphosphine sulfide (entries 4 and 5), perhaps because the …
Number of citations: 14 www.sciencedirect.com
RK Kumar, G Aravamudan… - Phosphorus, Sulfur, and …, 1996 - Taylor & Francis
… In the reaction of TeLI with tributylphosphine, apart from the aminophosphonium halide and tributylphosphine sulfide, tributylphosphine telluride and the zwitter ion, (n-Bu)$C(S)S- also …
Number of citations: 2 www.tandfonline.com
C Walling, OH Basedow, ES Savas - Journal of the American …, 1960 - ACS Publications
… Tributylphosphine sulfide was prepared by slowly adding 0.32 g. of sulfur to 2.5 g. of the phosphine, refluxing for an hour and distilling at 0.1 mm. … The tributylphosphine sulfide was …
Number of citations: 117 pubs.acs.org
M Saito, N Tokitoh, R Okazaki - Journal of the American Chemical …, 2004 - ACS Publications
… tributylphosphine sulfide, by washing with a small portion of hexane, afforded stannanethione 4a (35 mg, 26%) as orange crystals with a small amount of tributylphosphine sulfide as an …
Number of citations: 69 pubs.acs.org
TPA Ruberu, HR Albright, B Callis, B Ward… - ACS …, 2012 - ACS Publications
We demonstrate molecular control of nanoscale composition, alloying, and morphology (aspect ratio) in CdS–CdSe nanocrystal dots and rods by modulating the chemical reactivity of …
Number of citations: 129 pubs.acs.org
GG Yordanov, E Adachi, CD Dushkin - Colloids and Surfaces A …, 2006 - Elsevier
… One of the precursors used is tributylphosphine sulfide; the other one is elemental sulfur. … The nanocrystals prepared from tributylphosphine sulfide have fewer surface defects and their …
Number of citations: 27 www.sciencedirect.com
NL Kilah, SB Wild - thieme-connect.com
… [73] Octacarbonyldicobalt in the presence of tributylphosphine sulfide under 1 atmosphere of carbon monoxide catalyzes the Pauson–Khand reaction.[74] An optically active …
Number of citations: 0 www.thieme-connect.com
Y Ogata, M Yamashita, M Mizutani - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
The reaction of thiobenzophenone (1) with tributylphosphine (3) gives an oligomer at room temperature, but it gives tributylphosphine sulfide (4), 1,1,2,2-tetraphenylethane, and …
Number of citations: 10 www.journal.csj.jp
AD Sherry, KF Purcell - Journal of the American Chemical Society, 1972 - ACS Publications
… However, these values appear larger for trioctyl- and tributylphosphine sulfide than the actual differences found in Table II. This, of course, means that the acid and adduct solvation …
Number of citations: 58 pubs.acs.org

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